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4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

LRRK2 inhibition Kinase assay Parkinson's disease

Researchers seeking novel pyridazinyl-benzamide scaffolds for LRRK2 kinase SAR campaigns face a critical gap: no quantitative activity data exist for this compound. 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is offered exclusively as a synthetic building block or scaffold-hopping starting point, not as a validated inhibitor. Its ethylene diamine linker introduces distinct conformational flexibility (6 rotatable bonds) and hydrogen-bonding capacity vs. directly linked N-pyridazinylbenzamides. Procurement supports derivatization, diversity-oriented library synthesis, and linker-effect studies. - Enables exploration of linker impact on LRRK2 potency/selectivity (SAR shifts >100-fold reported for related scaffolds). - Lead-like physicochemical profile: MW 284.36 g/mol, XLogP3-AA 2.3, TPSA 66.9 Ų. - May serve as a structurally matched negative control upon empirical confirmation of inactivity.

Molecular Formula C16H20N4O
Molecular Weight 284.363
CAS No. 1170084-61-3
Cat. No. B2617676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
CAS1170084-61-3
Molecular FormulaC16H20N4O
Molecular Weight284.363
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)C
InChIInChI=1S/C16H20N4O/c1-3-13-5-7-14(8-6-13)16(21)18-11-10-17-15-9-4-12(2)19-20-15/h4-9H,3,10-11H2,1-2H3,(H,17,20)(H,18,21)
InChIKeyASWYLTBWULQYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide Physicochemical and Structural Profile


4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide (CAS 1170084-61-3) is a synthetic small molecule with the molecular formula C16H20N4O and a molecular weight of 284.36 g/mol [1]. It belongs to the pyridazinyl-benzamide class, a scaffold extensively explored for kinase inhibition, particularly against leucine-rich repeat kinase 2 (LRRK2) [2]. However, it is critical to note that for this specific compound, published quantitative pharmacological activity data (e.g., IC50, Ki, cellular target engagement, or in vivo efficacy) are absent from the peer-reviewed literature, patent documents, and authoritative public databases as of the search date [1]. Available information is limited to computed physicochemical properties: XLogP3-AA of 2.3, two hydrogen bond donors, four hydrogen bond acceptors, six rotatable bonds, and a topological polar surface area of 66.9 Ų [1]. Procurement and research use decisions must therefore be based on the compound's structural features and potential as a synthetic intermediate, rather than on demonstrated biological differentiation.

Analog Substitution Limitations for 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide


The pyridazinyl-benzamide scaffold is known to produce steep structure-activity relationships (SAR) for kinase targets such as LRRK2, where subtle variations in substituent position, linker length, and heterocycle substitution can shift inhibitory potency by >100-fold [1]. For instance, within the 5-substituted-N-pyridazinylbenzamide series, moving a methyl substituent from the 4-position to the 3-position on the benzamide ring altered IC50 from 29.1 µM to 14.8 µM against LRRK2, while the 2-methyl analog (8.7 µM) differed from the 4-methyl analog (29.1 µM) by a factor of ~3.3 [1]. The target compound, 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, incorporates an ethylene diamine linker between the benzamide carbonyl and the pyridazinyl amine, a structural feature that distinguishes it from the directly linked N-pyridazinylbenzamides and introduces additional conformational flexibility and hydrogen-bonding capacity. Because no quantitative activity data exist for this compound [2], any assumption that it will recapitulate the potency, selectivity, or pharmacokinetic properties of closely related analogs is unwarranted. Generic substitution without empirical validation carries a high risk of experimental failure in target-based assays.

Evidence Audit: Data Gaps for 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide


LRRK2 Wild-Type IC50 and Ki Not Reported

No peer-reviewed study or patent has reported IC50 or Ki values for 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide against wild-type LRRK2 kinase. In contrast, structurally related 5-substituted-N-pyridazinylbenzamide analogs such as compound 18 (IC50 = 6.3 nM) and compound 23 (IC50 = 8.5 nM) in the same scaffold class demonstrate nanomolar potency [1]. The absence of data for the target compound precludes any potency-based selection relative to these analogs.

LRRK2 inhibition Kinase assay Parkinson's disease

LRRK2 G2019S Mutant Inhibitory Activity Not Reported

The G2019S mutation is the most common pathogenic LRRK2 variant. For in-class comparators, G2019S IC50 values have been reported (e.g., compound 18: IC50 = 5.8 nM; compound 23: IC50 = 7.2 nM) [1]. No G2019S inhibitory data exist for 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide in any public database or literature source [2].

LRRK2 G2019S Mutant kinase Parkinson's disease

Kinome-Wide Selectivity Profile Not Characterized

Leading pyridazinylbenzamide LRRK2 inhibitors such as compound 18 have demonstrated excellent selectivity over >140 kinases, with S(90) selectivity scores indicating minimal off-target activity [1]. No kinome profiling data exist for 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide [2]. The ethylene diamine linker and 4-ethyl substitution pattern may alter kinase binding profiles in unpredictable ways relative to directly linked analogs.

Kinase selectivity Off-target profiling Chemical probe criteria

Cellular Target Engagement and ADME Not Reported

For in-class comparator compounds 18 and 23, cellular LRRK2 Ser935 phosphorylation inhibition (in-cell Western assay in HEK293 cells) and in vitro pharmacokinetic parameters (microsomal stability, permeability) have been reported [1]. No cellular target engagement data or ADME parameters are available for 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide in any public source [2].

Cellular target engagement In-cell Western ADME

Computed Physicochemical Properties Available

The only quantitative data available for 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide are computed physicochemical properties from PubChem: XLogP3-AA = 2.3, hydrogen bond donor count = 2, hydrogen bond acceptor count = 4, rotatable bond count = 6, topological polar surface area (TPSA) = 66.9 Ų, molecular weight = 284.36 g/mol [1]. Compared to the lead LRRK2 inhibitor compound 18 (which has a distinct substitution pattern and lacks the ethylene diamine linker), the target compound shows a lower TPSA (66.9 vs. values typically >80 Ų for brain-penetrant kinase inhibitors) and higher rotatable bond count, suggesting potentially different membrane permeability and conformational behavior. However, these are computational predictions that have not been experimentally validated.

Physicochemical properties Drug-likeness Computed descriptors

Research and Procurement Scenarios for 4-ethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide


Scaffold-Hopping and SAR Exploration for LRRK2

Given its structural distinction — an ethylene diamine linker connecting the 4-ethylbenzamide to the 6-methylpyridazin-3-amine — this compound may serve as a scaffold-hopping starting point for SAR campaigns aimed at exploring linker effects on LRRK2 potency and selectivity. However, this scenario requires de novo synthesis of analogs and full biochemical characterization, as no activity data exist for the parent compound [1]. Procurement should be explicitly for chemical derivatization, not for direct biological testing as a validated inhibitor.

Synthetic Intermediate for Compound Libraries

The 6-methylpyridazin-3-amine moiety and the 4-ethylbenzamide fragment are validated building blocks in medicinal chemistry. This compound may be procured as a late-stage intermediate for generating diversity-oriented libraries where the ethylene diamine linker can be further functionalized or replaced [1]. Its molecular weight (284.36 g/mol) and moderate lipophilicity (XLogP3-AA = 2.3) are compatible with lead-like chemical space [1].

Negative Control or Inactive Comparator

If experimental testing subsequently demonstrates that the ethylene diamine linker abrogates LRRK2 inhibitory activity relative to directly linked N-pyridazinylbenzamide analogs, this compound could serve as a structurally matched negative control. This application is contingent upon empirical confirmation of inactivity and should not be assumed based on current evidence [1].

Computational Physicochemical Benchmarking

The computed descriptors (TPSA = 66.9 Ų, XLogP3-AA = 2.3, 6 rotatable bonds) [1] can be used to parameterize in silico models predicting blood-brain barrier penetration, solubility, or permeability. The compound may serve as a test case for evaluating how the ethylene diamine linker influences predicted CNS drug-likeness relative to directly linked analogs in the pyridazinylbenzamide class.

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